molecular formula C8H13N3O2 B2583970 3,3-Dimethyl-2-(triazol-1-yl)butanoic acid CAS No. 2028375-31-5

3,3-Dimethyl-2-(triazol-1-yl)butanoic acid

Cat. No. B2583970
CAS RN: 2028375-31-5
M. Wt: 183.211
InChI Key: IAQULLZNXWTZHM-UHFFFAOYSA-N
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Description

“3,3-Dimethyl-2-(triazol-1-yl)butanoic acid” is a chemical compound with the CAS Number: 1690861-25-6 . It has a molecular weight of 199.21 . The IUPAC name for this compound is 2-(3-hydroxy-4H-1,2,4-triazol-4-yl)-3,3-dimethylbutanoic acid .


Synthesis Analysis

The synthesis of similar triazole compounds involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using different spectral techniques .

Scientific Research Applications

Synthetic Routes and Applications

3,3-Dimethyl-2-(triazol-1-yl)butanoic acid, as a derivative of 1,2,3-triazoles, has diverse applications in scientific research, particularly in drug discovery, bioconjugation, material science, and organic synthesis. The synthetic routes for creating 1,4-disubstituted 1,2,3-triazoles, which include copper-catalyzed azide-alkyne cycloaddition, have been pivotal for developing pharmaceuticals and materials with enhanced biological activities and functionalities. This approach has led to the creation of compounds with significant dipole moments, facilitating interactions with biological targets through hydrogen bonding and dipole-dipole interactions (Kaushik et al., 2019).

Anticancer Potential

The structure of 1,2,3-triazoles, closely related to this compound, is instrumental in the synthesis of hybrids with potential anticancer activities. These compounds, by merging with other pharmacophores, have shown promise in drug-resistant cancer treatments. The exploration of 1,2,3-triazole-containing hybrids emphasizes the compound's role in developing novel therapeutics for combating cancer, showcasing its significant impact on medicinal chemistry (Xu, Zhao, & Liu, 2019).

Corrosion Inhibition for Metal Surfaces

In addition to pharmaceutical applications, this compound derivatives, specifically 1,2,3-triazole derivatives, have been used as corrosion inhibitors for metals and alloys. Their regioselective preparation under copper-catalyzed conditions leads to environmentally friendly and efficient corrosion inhibitors in acidic media. The 1,2,3-triazoles serve as a protective layer for steels, copper, iron, aluminum, and their alloys, demonstrating the compound's versatility beyond medicinal applications into materials science (Hrimla et al., 2021).

Eco-friendly Synthesis Advances

The development of eco-friendly procedures for the synthesis of 1,2,3-triazoles, akin to this compound, underscores the environmental benefits of utilizing renewable resources and less hazardous catalysts. Recent methodologies involve microwave irradiation and the use of sustainable catalysts, highlighting the shift towards greener synthetic approaches. These advances not only provide high yields and shorter reaction times but also align with the principles of green chemistry, emphasizing the importance of sustainable practices in chemical synthesis (de Souza et al., 2019).

properties

IUPAC Name

3,3-dimethyl-2-(triazol-1-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-8(2,3)6(7(12)13)11-5-4-9-10-11/h4-6H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQULLZNXWTZHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)N1C=CN=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2028375-31-5
Record name 3,3-dimethyl-2-(1H-1,2,3-triazol-1-yl)butanoic acid
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